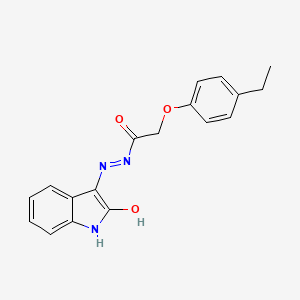

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

科学的研究の応用

Synthetic Methodologies and Chemical Properties

- Domino Annulation for Thienothiopyran Synthesis : Research has shown the utility of L-proline-catalyzed three-component reactions in synthesizing highly substituted thienothiopyrans, which involve the creation of multiple bonds and stereocenters in a single operation. This methodology underscores the potential for creating complex molecules with defined stereochemistry, which is crucial for the development of pharmaceuticals and materials (S. Indumathi, S. Perumal, J. Menéndez, 2010).

- Synthesis of N-[2-(Benzoylamino)(2-Oxoindolin-3-Yliden)Acetyl]Amino Acids Ethyl Esters : This research explores the synthesis of derivatives of 2-oxoindoline, which is promising for the search of biologically active compounds. The study focuses on incorporating amino acid esters into the 2-(benzoylamino)(2-oxoindolin-3-yliden)-2-oxoacetic acid core structure, highlighting the synthetic versatility of 2-oxoindoline derivatives in medicinal chemistry (O. Altukhov, 2014).

Biological Activities and Applications

- Anticancer Active Agents : Novel indole derivatives, including 2-oxoindoline compounds, have been synthesized and evaluated for their anticancer activity. Some derivatives have shown broad-spectrum anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of 2-oxoindoline derivatives in oncology. These compounds also induced apoptosis, a desirable feature in anticancer drugs (A. El-Sharief et al., 2019).

- Corrosion Inhibitors : Quantum chemical calculations based on the DFT method have been performed on quinoxalines compounds, including those derived from 2-oxoindoline, to determine their corrosion inhibition efficiency for copper. This highlights the application of 2-oxoindoline derivatives in materials science, particularly in protecting metals from corrosion (A. Zarrouk et al., 2014).

作用機序

Target of Action

A structurally similar compound, (2s)-2-(4-ethylphenoxy)-3-phenylpropanoic acid, has been found to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .

Mode of Action

Compounds with similar structures, such as oximes and hydrazones, are known to form throughaddition-elimination reactions . In these reactions, the nitrogen atom acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime or hydrazone in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The interaction with pparγ suggests potential involvement inlipid metabolism and glucose regulation

Result of Action

The interaction with pparγ suggests potential effects ongene expression related to lipid metabolism and glucose regulation .

特性

IUPAC Name |

2-(4-ethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-12-7-9-13(10-8-12)24-11-16(22)20-21-17-14-5-3-4-6-15(14)19-18(17)23/h3-10,19,23H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNXELDFUXEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)

![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)

![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)